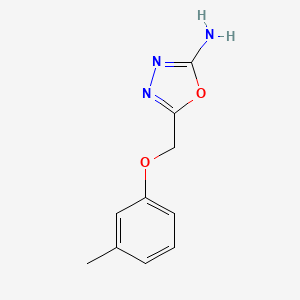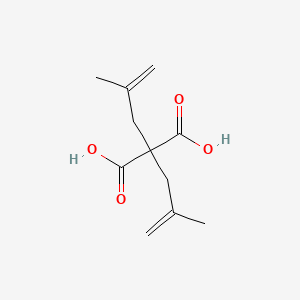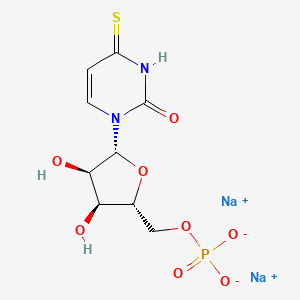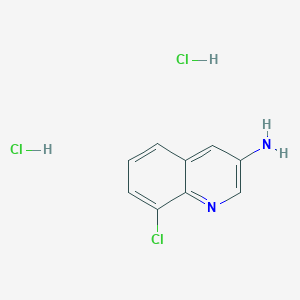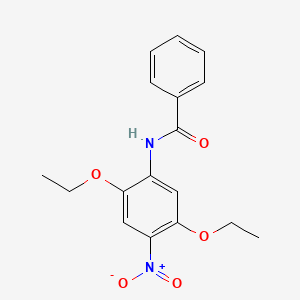
2',5'-Diethoxy-4'-nitrobenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Diethoxy-4’-nitrobenzanilide: is a chemical compound with the molecular formula C17H18N2O5 and a molecular weight of 330.335 g/mol . It is characterized by the presence of ethoxy groups at the 2’ and 5’ positions and a nitro group at the 4’ position on the benzanilide structure . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Diethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-diethoxybenzanilide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of 2’,5’-Diethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and precise temperature control to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Diethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Products: 2’,5’-Diethoxy-4’-aminobenzanilide
-
Substitution:
Reagents: Halogenating agents (e.g., Chlorine, Bromine)
Conditions: Room temperature, solvent (e.g., Dichloromethane)
Products: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic medium
Reduction: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., Chlorine, Bromine), solvents (e.g., Dichloromethane)
Major Products:
Reduction: 2’,5’-Diethoxy-4’-aminobenzanilide
Substitution: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
Scientific Research Applications
2’,5’-Diethoxy-4’-nitrobenzanilide is utilized in various scientific research fields, including:
-
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in studying reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine:
- Explored for its potential therapeutic applications in drug development.
-
Industry:
- Used in the production of dyes and pigments.
- Employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2’,5’-Diethoxy-4’-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group on the compound can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
- 2’,5’-Dibutoxy-4’-nitrobenzanilide
- 2’,5’-Dichloro-4’-nitrobenzanilide
- 2’,4-Dimethyl-4’-nitrobenzanilide
- 4’,5’-Dichloro-2’-methyl-3-nitrobenzanilide
Comparison: 2’,5’-Diethoxy-4’-nitrobenzanilide is unique due to the presence of ethoxy groups at the 2’ and 5’ positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2’,5’-Dibutoxy-4’-nitrobenzanilide and 2’,5’-Dichloro-4’-nitrobenzanilide, the ethoxy groups provide different steric and electronic effects, leading to variations in their chemical and biological properties .
Properties
CAS No. |
135-41-1 |
|---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-(2,5-diethoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)18-17(20)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20) |
InChI Key |
BNPJJUAYGVZHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
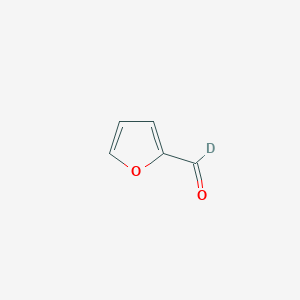
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)
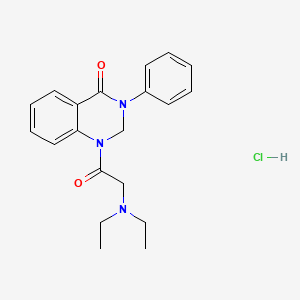

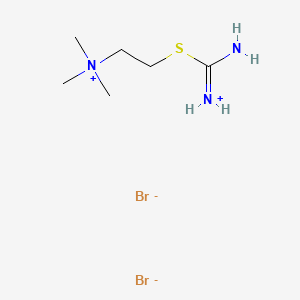
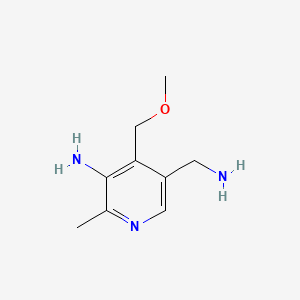
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
